molecular formula C13H16INO2 B13143394 Tert-butyl 4-iodoisoindoline-2-carboxylate

Tert-butyl 4-iodoisoindoline-2-carboxylate

Cat. No.: B13143394
M. Wt: 345.18 g/mol
InChI Key: IJQNFDQTNZEHSV-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields of scientific research. The presence of the tert-butyl group and the iodine atom in the molecule makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-iodoisoindoline-2-carboxylate typically involves the iodination of isoindoline derivatives. One common method is the reaction of isoindoline-2-carboxylate with iodine and a suitable oxidizing agent under controlled conditions. The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-iodoisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups and obtain different isoindoline derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. Conditions typically involve the use of a base and a solvent like dichloromethane or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like tetrahydrofuran or toluene.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Tert-butyl 4-iodoisoindoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodoisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the isoindoline core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-iodoisoindoline-2-carboxylate
  • Tert-butyl 4-bromoisoindoline-2-carboxylate
  • Tert-butyl 4-chloroisoindoline-2-carboxylate

Uniqueness

Tert-butyl 4-iodoisoindoline-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom enhances the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3

InChI Key

IJQNFDQTNZEHSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I

Origin of Product

United States

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